利尿隆

描述

科学研究应用

作用机制

利尿隆通过抑制光系统 II 发挥其除草作用,光系统 II 是植物光合电子传递链的一个关键组成部分。 这种抑制会破坏电子的正常流动,导致活性氧的积累,最终导致细胞死亡 . 在动物中,利尿隆作为雄激素受体拮抗剂,干扰激素信号传导,导致生殖毒性 .

生化分析

Biochemical Properties

The natural removal of Linuron from the environment is mainly carried through microbial biodegradation . Some microorganisms have been reported to mineralize Linuron completely and utilize it as a carbon and nitrogen source . Variovorax sp. strain SRS 16 is one of the known efficient degraders with a recently sequenced genome .

Cellular Effects

Linuron’s persistence in the environment can lead to toxic effects on various types of cells .

Molecular Mechanism

The genomic data of Variovorax sp. strain SRS 16 provide an opportunity to use a genome-scale model for improving biodegradation . The mechanism of action of Linuron at the molecular level involves interactions with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of Linuron by Variovorax sp. strain SRS 16 has been observed . The degradation process is influenced by specific supplements, such as certain amino acids . This suggests that the effects of Linuron can change over time, depending on the environmental conditions .

Dosage Effects in Animal Models

Given its widespread use and persistence in the environment, it is likely that varying dosages could have different impacts, potentially leading to toxic effects at high doses .

Metabolic Pathways

Linuron is involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Given its ability to be utilized as a carbon and nitrogen source by some microorganisms, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its interactions with various biomolecules and its impact on cellular metabolism, it is likely that it is directed to specific compartments or organelles within the cell .

准备方法

合成路线和反应条件: 利尿隆是通过多步合成过程合成的,该过程涉及 3,4-二氯苯胺与甲基异氰酸酯反应生成中间体 3,4-二氯苯基脲。 然后用硫酸二甲酯对该中间体进行甲基化,得到利尿隆 .

工业生产方法: 利尿隆的工业生产涉及使用大型反应器,在其中仔细控制反应条件以优化产率和纯度。该过程通常包括以下步骤:

3,4-二氯苯胺与甲基异氰酸酯反应: 此步骤在受控的温度和压力条件下进行,以确保完全转化。

中间体的甲基化: 硫酸二甲酯用作甲基化剂,反应在碱的存在下进行,以中和副产物.

化学反应分析

反应类型: 利尿隆会发生几种类型的化学反应,包括:

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 常用的亲核试剂包括氢氧根离子和胺.

主要产物:

氧化: 3,4-二氯苯胺,N,O-二甲基羟胺

还原: 脱甲基利尿隆

取代: 各种利尿隆衍生物

相似化合物的比较

利尿隆属于苯基脲类除草剂,其中包括敌草隆和单甲基利尿隆等化合物 . 与这些类似化合物相比,利尿隆的独特分子结构使其具有独特的作用机制和环境行为 .

类似化合物:

敌草隆: 另一种苯基脲类除草剂,具有类似的应用,但环境持久性和毒性特征不同.

单甲基利尿隆: 与利尿隆具有结构相似性,但其具体用途和降解途径不同.

利尿隆独特的化学性质和生物活性使其成为农业和科学研究领域的宝贵工具。

属性

IUPAC Name |

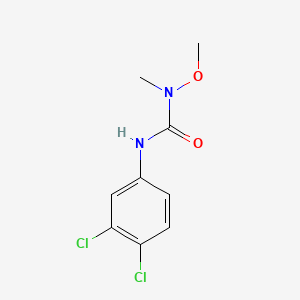

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMBINCVNINCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024163 | |

| Record name | Linuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linuron appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] Colorless odorless fine crystalline powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PARTIALLY SOL IN TOLUENE, SPARINGLY SOL IN ALIPHATIC HYDROCARBONS, In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons., In water, 75 mg/l @ 25 °C, Solubility in water, g/100ml: | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 @ 20 °C | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000143 [mmHg], 1.43X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 0.002 | |

| Record name | Linuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Inhibits photosynthesis. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, Fine flakes or coarse powder | |

CAS No. |

330-55-2 | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XP1SU59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-94 °C | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does linuron exert its herbicidal effect?

A1: Linuron is a photosystem II (PSII) inhibitor. [] It blocks electron transport in chloroplasts, disrupting photosynthesis and ultimately leading to plant death. This effect is visible through changes in chlorophyll fluorescence, a technique used to monitor linuron's impact on plants. []

Q2: Does linuron exhibit any antiandrogenic activity?

A2: Yes, linuron has been identified as a weak androgen receptor (AR) antagonist. [, , , , ] Studies have shown that it can compete with androgens for binding to the androgen receptor, albeit with lower potency compared to strong antiandrogens like flutamide. []

Q3: What are the consequences of linuron's antiandrogenic activity in living organisms?

A3: In utero exposure of male rats to linuron has been shown to disrupt androgen-dependent reproductive development. Observed effects include decreased anogenital distance, increased nipple retention, and epididymal malformations that can ultimately lead to testicular atrophy. [, , ]

Q4: How does linuron impact the development of the Wolffian duct in male rats?

A4: Linuron exposure during gestation can alter gene expression in the developing Wolffian duct, specifically impacting pathways involved in tissue morphogenesis such as the epidermal growth factor (EGF), insulin-like growth factor 1 (IGF-1), bone morphogenetic protein (BMP), fibroblast growth factor (FGF), and Notch signaling pathways. [] This disruption of gene expression is believed to contribute to the malformations observed in the epididymides and vas deferens of exposed male rats.

Q5: Is linuron biodegradable in the environment?

A5: Yes, linuron can be biodegraded in the environment, primarily by microorganisms in soil and water. [, , , , , , , , , ]

Q6: What types of microorganisms are involved in linuron degradation?

A6: Studies have identified several bacterial genera capable of degrading linuron, with Variovorax emerging as a key player. [, , , , , , , , , ] Other identified genera include Arthrobacter, Comamonas, and Hyphomicrobium. [, , ]

Q7: How do these microorganisms degrade linuron?

A7: The linuron degradation pathway in Variovorax species often initiates with the hydrolysis of linuron to 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine. [, ] This step can be catalyzed by different linuron hydrolases, such as LibA and HylA. [, ] DCA is further degraded via a multi-step pathway involving a chloroaniline dioxygenase and enzymes of a modified chlorocatechol ortho-cleavage pathway. []

Q8: Is the linuron degradation pathway conserved among different bacterial strains?

A8: While the overall degradation pathway is similar, variations exist among different Variovorax strains. For example, some strains utilize the LibA hydrolase while others utilize the HylA hydrolase for the initial linuron hydrolysis step. [] These variations suggest divergent evolution and independent acquisition of linuron catabolic gene modules. []

Q9: What role do plasmids play in linuron degradation?

A9: Plasmids, particularly those belonging to the PromA family, have been shown to play a crucial role in the horizontal transfer of linuron catabolic genes among different bacterial genera, including Variovorax and Hydrogenophaga. [] These plasmids often carry one or more of the gene clusters necessary for complete linuron degradation. []

Q10: How does linuron concentration affect its biodegradation?

A10: Studies have shown that Variovorax sp. strain SRS16 can mineralize linuron across a range of concentrations, from microg L(-1) to mg L(-1). [] Notably, the mineralization activity shifts from inducible at mg L(-1) levels to constitutive at microg L(-1) levels, indicating an adaptation to low-level linuron exposure. []

Q11: How is the spatial variability of linuron mineralization within a field influenced by soil properties?

A11: The rate of linuron mineralization can vary significantly within a single field. [] Soil parameters like the C(total)/N(total) ratio, pH, and water-extractable potassium content have been shown to be correlated with linuron mineralization rates, suggesting an influence on the linuron-metabolizing bacterial populations. []

Q12: What is the impact of repeated linuron applications on its degradation in soil?

A12: Repeated applications of linuron can enhance its biodegradation in soil, indicating the selection for and enrichment of linuron-degrading microbial communities. [, , ] This adaptation can persist even after linuron applications cease, showcasing the development of a "genetic memory" within the soil microbial community. []

Q13: What is the leaching potential of linuron?

A14: Compared to diuron, another phenylurea herbicide, linuron demonstrates higher mobility in soil and a greater potential for leaching into groundwater. [] This increased mobility is attributed to its higher water solubility and lower adsorption coefficient. []

Q14: How does linuron affect the broader soil microflora?

A15: While linuron can enhance the degradation of specific microbial populations, it can also have broader effects on the soil microflora. [] Studies have shown that linuron can inhibit bacterial and actinomycetal populations, while potentially increasing the number of fungal propagules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。